1-benzyl-4-phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one
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Overview
Description
1-benzyl-4-phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one is a compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in medicine for their sedative, anxiolytic, muscle relaxant, and anticonvulsant effects . This particular compound is structurally characterized by a benzodiazepine core with benzyl and phenyl substituents, which contribute to its unique chemical and pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-4-phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one typically involves the condensation of benzylamine with benzoyl chloride, followed by cyclization with a suitable reagent such as ammonium acetate . The reaction conditions often require an inert atmosphere and controlled temperature to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of less hazardous solvents and reagents, can be applied to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-benzyl-4-phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Palladium on carbon, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products Formed
Oxidation: Benzodiazepine N-oxides.
Reduction: Reduced benzodiazepine derivatives.
Substitution: Halogenated, nitrated, or sulfonated benzodiazepine derivatives.
Scientific Research Applications
1-benzyl-4-phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-benzyl-4-phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor complex in the central nervous system . By binding to the benzodiazepine site on the GABA-A receptor, the compound enhances the inhibitory effects of GABA, leading to increased chloride ion influx and hyperpolarization of neurons. This results in the sedative, anxiolytic, and anticonvulsant effects observed with benzodiazepine use .
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with similar anxiolytic and sedative properties.
Phenazepam: Another benzodiazepine with potent anxiolytic and anticonvulsant effects.
Flurazepam: A benzodiazepine used primarily for its hypnotic properties.
Uniqueness
1-benzyl-4-phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one is unique due to its specific substitution pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines. Its benzyl and phenyl substituents may influence its binding affinity and selectivity for the GABA-A receptor, potentially leading to differences in its therapeutic and side effect profiles .
Properties
CAS No. |
58876-62-3 |
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Molecular Formula |
C22H18N2O |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
1-benzyl-4-phenyl-3H-1,5-benzodiazepin-2-one |
InChI |
InChI=1S/C22H18N2O/c25-22-15-20(18-11-5-2-6-12-18)23-19-13-7-8-14-21(19)24(22)16-17-9-3-1-4-10-17/h1-14H,15-16H2 |
InChI Key |
QZZPBHCRLUQNKW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NC2=CC=CC=C2N(C1=O)CC3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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